

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B1331372

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Introduction

1-Methyl-1H-indole-2-carbaldehyde, also known as 2-Formyl-1-methylindole, is an organic compound belonging to the indole family.^{[1][2]} It is characterized by an indole core structure with a methyl group substituted at the nitrogen atom (position 1) and an aldehyde group at position 2.^[2] This compound typically appears as an off-white to light yellow solid.^[3] Its significance in research and development stems from its role as a versatile synthetic intermediate. The reactive aldehyde group and the indole scaffold make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.^{[2][4]} It is a key reactant in the preparation of various biologically active compounds, including anti-inflammatory, antimicrobial, and antioxidant agents, as well as melatonin analogues.^{[1][4][5]}

Physicochemical Properties

The fundamental physicochemical properties of **1-Methyl-1H-indole-2-carbaldehyde** are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO	
Molecular Weight	159.18 g/mol	[2][5]
Appearance	Off-white to light yellow solid	
Melting Point	81-85 °C	[1][3]
Boiling Point	90-95 °C at 0.02 Torr	[3]
Density (Predicted)	1.10 ± 0.1 g/cm ³	[3]
Storage Temperature	2-8°C under inert gas	[3]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **1-Methyl-1H-indole-2-carbaldehyde**. The following table details its characteristic nuclear magnetic resonance (NMR) spectral data.

Spectrum	Parameters	Chemical Shift (δ) in ppm	Reference
¹ H NMR	400MHz, CDCl ₃	9.90 (s, 1H), 7.74 (d, J=8.1Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, J=8.0, 6.2, 1.7Hz, 1H), 4.11 (s, 3H)	[6]
¹³ C NMR	101MHz, CDCl ₃	182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55	[6]

Additional spectral information, including IR, Mass Spectrometry, and Raman data, is available through chemical suppliers and databases.[7]

Experimental Protocols

Synthesis of 1-Methyl-1H-indole-2-carbaldehyde

A common synthetic route involves the methylation of an indole ester, followed by reduction and subsequent oxidation to the aldehyde. The following is a detailed, multi-step protocol.^[6]

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

- Dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in 30 mL of dimethylformamide (DMF).
- Cool the solution to 0°C in an ice bath.
- Add sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) in small portions.
- Stir the mixture at room temperature for 1 hour.
- Cool the reaction mixture back to 0°C.
- Add methyl iodide (555 µL, 8.89 mmol) dropwise.
- Allow the mixture to warm to room temperature and stir for 3 hours.
- Pour the solution into an ice-water mixture and perform an extraction with ethyl acetate (3 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.
- Purify the crude product using silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield the product as a yellow solid.^[6]

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol

- Dissolve the 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol) in 35 mL of anhydrous tetrahydrofuran (THF) in an oven-dried flask.
- Cool the solution to 0°C.

- Add a suspension of lithium aluminum hydride (LiAlH_4) (270 mg, 7.09 mmol).
- Stir the mixture at room temperature for 2 hours.
- Quench the reaction by the slow addition of a 5 mL aqueous solution of 80% methanol.
- Evaporate the solvent under reduced pressure.
- Add 15 mL of methanol to the resulting suspension and filter the solution over silica gel.
- Evaporate the solvent and purify the residue by silica gel chromatography (eluent: 3% methanol in dichloromethane) to obtain the alcohol intermediate.^[6]

Step 3: Oxidation to **1-Methyl-1H-indole-2-carbaldehyde**

- Dissolve the (1-Methyl-1H-indol-2-yl)methanol from the previous step in a suitable solvent such as dichloromethane (CH_2Cl_2).
- Add an oxidizing agent, such as manganese dioxide (MnO_2) or pyridinium chlorochromate (PCC).
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, filter the reaction mixture to remove the oxidant.
- Wash the filtrate with water and brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel chromatography (gradient of 5-35% ethyl acetate in hexanes) to yield the final product, **1-Methyl-1H-indole-2-carbaldehyde**, as a white powder.^[6]

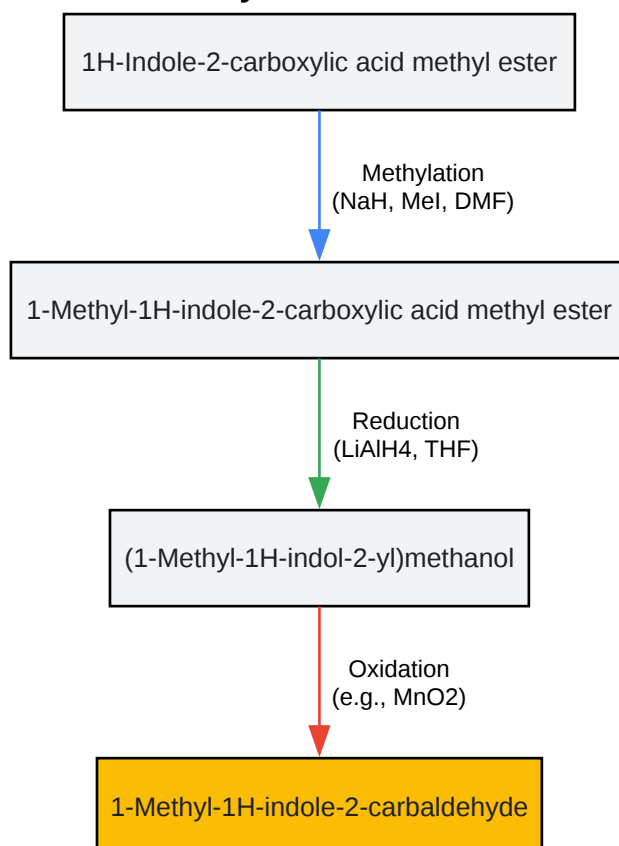
Note: The final oxidation step is a standard procedure inferred from the provided synthesis of the alcohol intermediate. Specific reagents and conditions may vary.

Visualizations

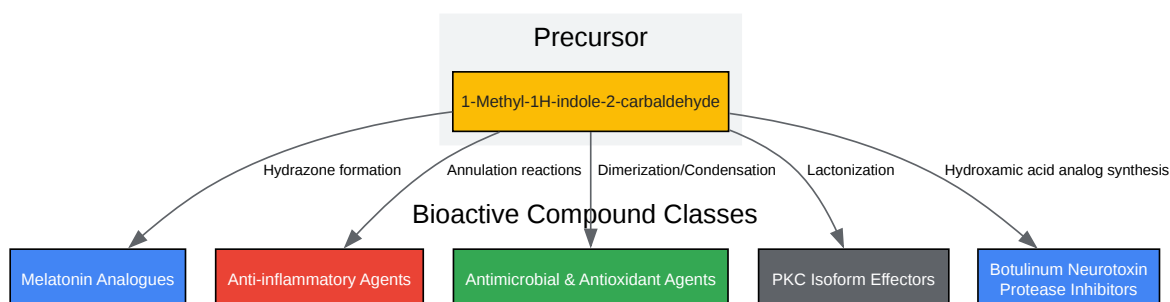
Synthetic Workflow

The following diagram illustrates the multi-step synthesis process for **1-Methyl-1H-indole-2-carbaldehyde**, starting from the corresponding indole ester.

Synthesis of 1-Methyl-1H-indole-2-carbaldehyde



Application as a Synthetic Intermediate



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